molecular formula C18H14BrNO2 B14981199 7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

Cat. No.: B14981199
M. Wt: 356.2 g/mol
InChI Key: OFZVQNGWCNENDV-UHFFFAOYSA-N
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Description

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class This compound features a bromine atom at the 7th position, a methyl group attached to the nitrogen atom, and a phenyl group attached to the nitrogen atom of the benzoxepine ring The benzoxepine ring itself is a seven-membered heterocyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate halogenated compound.

    Amidation: The final step involves the formation of the carboxamide group by reacting the brominated benzoxepine with N-methyl-N-phenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxepine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar benzoxepine ring structure with a bromine atom at the 7th position.

    Bromobenzene: Although structurally simpler, bromobenzene contains a bromine atom attached to a benzene ring and can undergo similar substitution reactions.

Uniqueness

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

7-bromo-N-methyl-N-phenyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO2/c1-20(16-5-3-2-4-6-16)18(21)13-9-10-22-17-8-7-15(19)12-14(17)11-13/h2-12H,1H3

InChI Key

OFZVQNGWCNENDV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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